1-[4-(1-Aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-[4-(1-Aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-[4-(1-Aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the Huisgen cycloaddition or “click chemistry”.
Introduction of the aminoethyl group: This step involves the substitution of a suitable leaving group with an aminoethyl group.
Carboxamide formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
1-[4-(1-Aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium complexes.
Scientific Research Applications
1-[4-(1-Aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Chemical Biology: The compound is used as a probe to study biological processes involving triazole-containing molecules.
Materials Science: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[4-(1-Aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, affecting the function of proteins and nucleic acids.
Comparison with Similar Compounds
1-[4-(1-Aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1,2,3-Triazole: A simpler triazole compound without the aminoethyl and carboxamide groups.
1-[4-(2-Aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide: A similar compound with a different position of the aminoethyl group.
1-[4-(1-Aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid: A compound with a carboxylic acid group instead of a carboxamide group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13N5O |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]triazole-4-carboxamide |
InChI |
InChI=1S/C11H13N5O/c1-7(12)8-2-4-9(5-3-8)16-6-10(11(13)17)14-15-16/h2-7H,12H2,1H3,(H2,13,17) |
InChI Key |
GHBMYHXEMGXVCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=C(N=N2)C(=O)N)N |
Origin of Product |
United States |
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